

Cellular Pathways Modulated by PB28 Dihydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	PB28 dihydrochloride	
Cat. No.:	B560242	Get Quote

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Introduction

PB28 dihydrochloride, a high-affinity sigma-2 (σ 2) receptor agonist and sigma-1 (σ 1) receptor antagonist, has emerged as a promising small molecule for cancer therapy. Its potent antiproliferative and cytotoxic effects in various cancer cell lines are attributed to its ability to modulate several key cellular pathways. This technical guide provides a comprehensive overview of the signaling cascades affected by **PB28 dihydrochloride** treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The sigma-2 receptor has been identified as Transmembrane Protein 97 (TMEM97), providing a molecular target for the actions of PB28.[1][2][3]

Core Cellular Processes Modulated by PB28 Dihydrochloride

PB28 dihydrochloride exerts its anti-cancer effects through the modulation of multiple interconnected cellular processes:

- Inhibition of Cell Proliferation and Survival: PB28 treatment leads to a significant reduction in cancer cell viability by inhibiting the critical PI3K/AKT/mTOR signaling pathway.[1][2]
- Induction of Caspase-Independent Apoptosis: A hallmark of PB28 action is the induction of programmed cell death through a mechanism that does not rely on caspases. This process



is linked to the activation of the ceramide/sphingolipid signaling pathway and potential lysosomal membrane permeabilization.

- Cell Cycle Arrest: PB28 causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting their proliferation.
- Modulation of Drug Resistance: PB28 has been shown to downregulate the expression of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, suggesting its potential use in combination therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the affinity and efficacy of **PB28 dihydrochloride** in various cancer cell lines.

Parameter	Cell Line	Value	Reference
Binding Affinity (Ki)			
σ2 Receptor	-	0.68 nM	MedchemExpress
σ1 Receptor	-	0.38 nM	MedchemExpress
Inhibitory Concentration (IC50)			
Cell Growth (48h)	Renal Cancer (786-O)	Not Specified	
Cell Growth (48h)	Renal Cancer (ACHN)	Not Specified	
EC50			
Cell Viability	TMEM97 KO cells	59.8 μΜ	_
Cell Viability	Double KO cells	57.4 μΜ	<u>.</u>

Table 1: Binding Affinity and Efficacy of PB28 Dihydrochloride.



Cell Line	Treatment	Phospho-AKT (p-AKT) Level	Phospho- mTOR (p- mTOR) Level	Reference
Renal Cancer (786-O)	PB28	Decreased	Decreased	
Renal Cancer (ACHN)	PB28	Decreased	Decreased	_

Table 2: Effect of PB28 on PI3K/AKT/mTOR Pathway Proteins.

Cell Line	Treatmen t	Cyclin D1 Level	CDK4 Level	p21 Level	p27 Level	Referenc e
Breast Cancer	Palbociclib- resistant	Increased	Increased	-	-	
Prostate Cancer	Silibinin	-	-	Increased	Increased	
Breast Cancer	1,25(OH)2 D3	Decreased	-	Increased	Increased	

Table 3: Modulation of Cell Cycle Regulatory Proteins by Compounds Affecting G0/G1 Arrest. (Note: Direct quantitative data for PB28 on these specific proteins was not available in the search results, this table provides context from other G1 arresting agents).

Cell Line	Treatment	P-glycoprotein Expression	Reference
Doxorubicin-resistant			
Breast Cancer	PB28	Downregulated	
(MCF7dx)			

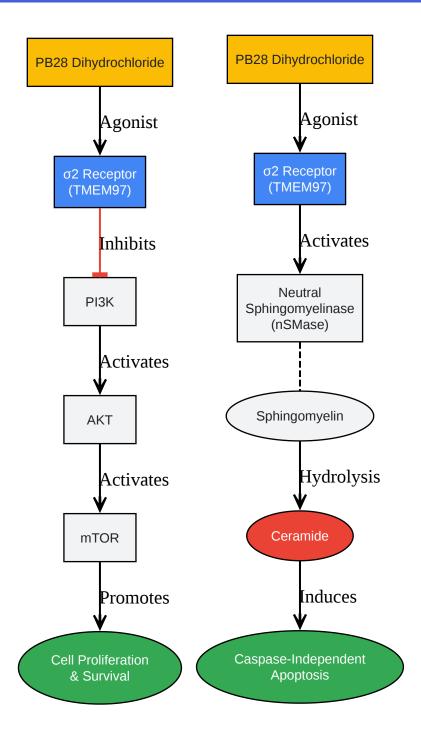
Table 4: Effect of PB28 on P-glycoprotein Expression.



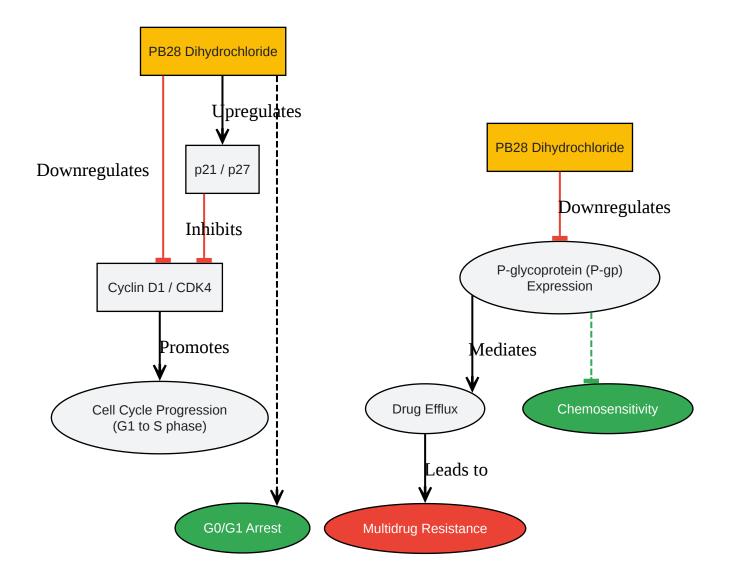
Signaling Pathways Modulated by PB28 Dihydrochloride PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PB28 treatment has been shown to significantly inhibit this pathway in renal cancer cells. Activation of the sigma-2 receptor (TMEM97) by PB28 leads to a decrease in the phosphorylation of both AKT and mTOR, key kinases in this cascade. This inhibition ultimately results in reduced cell proliferation and invasion.

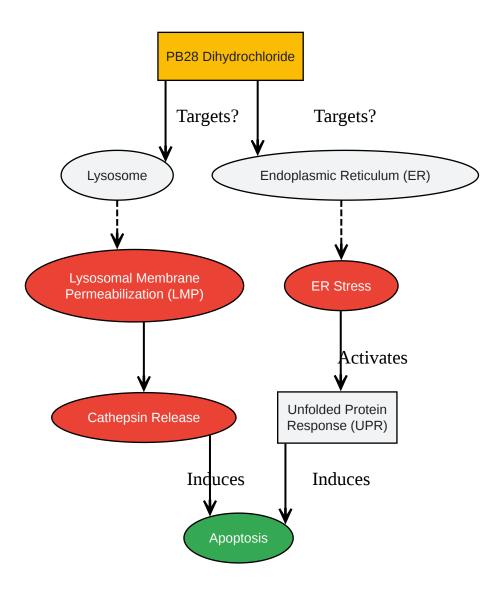




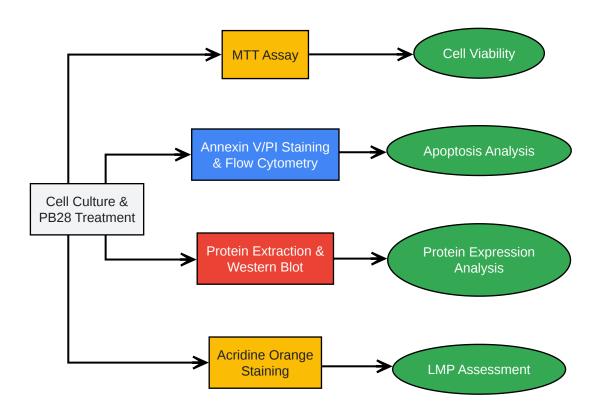












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References

- 1. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death PMC [pmc.ncbi.nlm.nih.gov]
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